Product packaging for (R)-N-Acetyl-6-fluoro-trp-ome(Cat. No.:CAS No. 1234842-62-6)

(R)-N-Acetyl-6-fluoro-trp-ome

Cat. No.: B577981
CAS No.: 1234842-62-6
M. Wt: 278.283
InChI Key: CIJWYGWNKOFQDQ-CYBMUJFWSA-N
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Description

(R)-N-Acetyl-6-Fluoro-Trp-OMe is a chiral, fluorinated amino acid derivative designed for advanced biochemical and pharmacological research. Its primary research value lies in its role as a precursor molecule for investigating the serotoninergic pathway in the central nervous system. Studies on related 6-fluorotryptophan compounds have demonstrated that they can be metabolized in vivo to fluorinated analogues of key neurotransmitters, including 6-fluoro-5-hydroxytryptophan and 6-fluoro-serotonin (6F-5-HT) . This metabolism makes it a valuable tool for tracing and modulating serotoninergic activity, providing a method to study neuronal pools and receptor interactions with high specificity, without affecting catecholamine levels such as norepinephrine or dopamine . In the field of peptide science, this compound serves as a crucial building block for the synthesis of novel peptide analogs. The N-acetyl and methyl ester protecting groups enhance its stability and utility in complex synthetic schemes. Incorporating this D-configuration tryptophan analogue into peptide chains is a strategic approach to modulate the conformational stability, biological activity, and metabolic resistance of synthetic peptides . Researchers utilize this derivative to probe structure-activity relationships, as the introduction of a D-amino acid and a fluorine atom can significantly alter a peptide's three-dimensional structure and its interaction with biological targets, potentially leading to enhanced potency or novel therapeutic profiles . This compound is strictly for research applications in neuroscience and peptide chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15FN2O3 B577981 (R)-N-Acetyl-6-fluoro-trp-ome CAS No. 1234842-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJWYGWNKOFQDQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712324
Record name Methyl N-acetyl-6-fluoro-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234842-62-6
Record name Methyl N-acetyl-6-fluoro-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthetic Methodologies and Chemical Derivatization of R N Acetyl 6 Fluoro Tryptophan Methyl Ester

Strategies for Asymmetric Synthesis of the (R)-Configuration in 6-Fluoro-tryptophan Precursors

The critical step in synthesizing the target compound is establishing the (R)-configuration at the α-carbon of the amino acid. Asymmetric synthesis aims to produce a single stereoisomer preferentially. For tryptophan analogues, this is often achieved by employing chiral auxiliaries or catalytic methods on prochiral starting materials. mdpi.comacs.orgnih.gov

Diastereoselective and enantioselective strategies are foundational to the synthesis of optically pure amino acids. A widely adopted method involves the use of chiral auxiliaries, which are enantiomerically pure compounds that temporarily attach to the substrate to guide the stereochemical outcome of a subsequent reaction.

One of the most successful strategies for the asymmetric synthesis of tryptophan analogues is the Schöllkopf method. acs.orgnih.govnih.govresearchgate.net This approach utilizes a chiral bis-lactim ether auxiliary derived from the cyclic dipeptide of D-valine and glycine (B1666218). The auxiliary is first deprotonated to form a chiral nucleophile. This nucleophile then reacts with a suitable electrophile, such as a substituted gramine (B1672134) or a halomethyl-indole derivative, to form a new carbon-carbon bond. nih.govresearchgate.net The steric hindrance provided by the isopropyl group of the valine auxiliary directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity. nih.govnih.gov Subsequent mild acidic hydrolysis cleaves the auxiliary, yielding the desired amino acid ester with a high degree of enantiomeric purity. nih.gov For the synthesis of the (R)-tryptophan derivative, the auxiliary would typically be derived from L-valine. nih.gov

Another approach involves the alkylation of chiral nickel (II) complexes of Schiff bases derived from glycine or alanine (B10760859) and a chiral ligand, such as (S)-o-(N-benzylprolyl)aminobenzophenone (BPB). nih.gov Deprotonation of these complexes creates a chiral enolate, which can be alkylated with high diastereoselectivity. The chiral ligand directs the alkylating agent to create the desired stereocenter. nih.gov

Table 1: Comparison of Diastereoselective Synthesis Strategies

Method Chiral Reagent/Auxiliary Key Intermediate Typical Diastereomeric Excess (de) Reference(s)
Schöllkopf Method Bis-lactim ether from Valine Chiral lithium enolate >96% nih.govnih.gov
Chiral Ni(II) Complex (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzyl-D-prolinamide (BPA) / (S)-o-(N-benzylprolyl)aminobenzophenone (BPB) Chiral Ni(II)-complexed enolate up to 90% nih.gov
Palladium-Mediated Heteroannulation Schöllkopf chiral auxiliary Chiral internal alkyne >96% nih.govresearchgate.net

Catalytic Enantioselective Fluorination Methods

Catalytic enantioselective fluorination represents a modern and efficient approach to synthesizing chiral fluorinated molecules. nih.gov These methods avoid the use of stoichiometric chiral auxiliaries by employing a chiral catalyst to control the stereochemical outcome of the fluorination step. mdpi.com

For the synthesis of 6-fluoro-tryptophan precursors, this could involve the fluorination of a suitable prochiral substrate. Electrophilic fluorinating reagents, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), are commonly used in combination with a chiral catalyst. nih.gov The catalyst, often a chiral transition-metal complex (e.g., Palladium, Nickel, Copper) or a chiral organocatalyst, forms a chiral environment around the substrate, directing the fluorine atom to one face of the molecule. mdpi.comnih.gov

For instance, Sodeoka and colleagues developed a catalytic enantioselective monofluorination of α-keto-esters using a chiral Palladium-enolate intermediate. mdpi.com While not directly applied to a tryptophan precursor in the cited example, the principle could be adapted. Similarly, chiral ligands like BOX (bis(oxazoline)) or DBFOX have been used in Ni- and Cu-catalyzed fluorination of β-keto esters to create carbon-fluorine quaternary stereogenic centers with high enantioselectivity. nih.gov The development of direct, late-stage fluorination of tryptophan residues themselves is also an emerging area of research. rsc.org

N-Acetylation Protocols for Tryptophan Derivatives

N-acetylation is a common chemical transformation that involves introducing an acetyl group (CH₃CO-) onto the nitrogen atom of the amino group. This is typically done to protect the amino group during subsequent reaction steps or to modify the biological properties of the molecule. medchemexpress.comgoogle.com

The N-acetylation of tryptophan and its derivatives can be achieved using various acylating agents under specific reaction conditions. The choice of reagent and conditions often depends on the presence of other functional groups and the desired selectivity.

Acetic anhydride (B1165640) is a powerful and commonly used acylating agent. The reaction is often performed in a suitable solvent, and by carefully controlling the amount of acetic anhydride and the reaction temperature (e.g., 0°C), it is possible to achieve preferential acetylation of the α-amino group. nih.gov Acetyl chloride is another highly reactive acylating agent that can be used, often in the presence of a base to neutralize the HCl byproduct. uni-hamburg.de For milder conditions, 1-acetylimidazole, sometimes activated by a Lewis acid catalyst like Er(OTf)₃, can be employed. This system offers high regioselectivity for amino groups even in aqueous media. mdpi.com

Table 2: Common Acylating Agents for N-Acetylation

Acylating Agent Catalyst/Co-reagent Typical Conditions Key Features Reference(s)
Acetic Anhydride None or mild base 0°C to room temperature High reactivity; requires controlled conditions for selectivity. nih.gov
Acetyl Chloride Base (e.g., Triethylamine) Anhydrous solvent, low temperature Very reactive; generates HCl. uni-hamburg.de
1-Acetylimidazole Er(OTf)₃ (Lewis Acid) Water or organic solvent, microwave irradiation High regioselectivity, works in aqueous media, mild. mdpi.com
Acetonitrile Trimethylsilyl iodide (in situ) Microwave heating Selective for aromatic amines; avoids traditional acylating agents. researchgate.net

Selective N-Acetylation in the Presence of Other Functional Groups

Tryptophan contains multiple reactive sites: the α-amino group, the carboxylic acid group, and the indole (B1671886) N-H group. Achieving selective N-acetylation of the α-amino group requires careful selection of reaction conditions.

The difference in pKa values between the α-amino group (pKa ≈ 9.0-9.5) and other potentially reactive groups is often exploited. At a neutral or slightly alkaline pH, the α-amino group is more nucleophilic than the protonated side-chain amino groups (like in lysine) or the indole nitrogen. nih.govcdnsciencepub.com By running the acetylation reaction at a controlled pH, selective modification of the α-amino group can be achieved. nih.gov For example, selective Nα-acetylation of peptides can be accomplished at neutral pH, whereas at higher or lower pH values, other amino groups may also be acetylated. nih.gov

The use of enzymatic catalysts, such as aminoacylases, offers another route to high selectivity. These enzymes can catalyze the acylation of the α-amino group of specific amino acids in aqueous media, representing a green chemistry alternative to traditional methods. nih.gov Lewis acid catalysis, as mentioned with Er(OTf)₃ and 1-acetylimidazole, can also enhance selectivity by activating the acylating agent, allowing the reaction to proceed under milder conditions where side reactions are minimized. mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis to create efficient and selective reaction pathways.

Application of Tryptophan Synthase (TrpB) Variants in Analogue Synthesis

Tryptophan synthase (TrpS), particularly its β-subunit (TrpB), is a powerful biocatalyst for the synthesis of tryptophan and its analogues. acs.orgnih.gov The wild-type enzyme catalyzes the condensation of indole and L-serine to form L-tryptophan. nih.gov Engineered variants of TrpB have been developed to overcome the limitations of the wild-type enzyme, such as its dependence on the α-subunit (TrpA) for full activity and its limited substrate scope. acs.orgpnas.org

These engineered TrpB variants can synthesize a wide array of tryptophan analogues, including those with substitutions at the 4-, 5-, 6-, and 7-positions of the indole ring. acs.org Specifically, TrpB variants have shown activity towards 6-fluoroindole (B127801), producing the corresponding 6-fluoro-tryptophan derivative. biorxiv.org A chemoenzymatic system utilizing a genetically modified TrpB variant from Pyrococcus furiosus (PfTrpB6) has been developed to produce various indole-containing derivatives, including fluorinated tryptophans. mdpi.com This highlights the potential for producing (R)-N-Acetyl-6-fluoro-tryptophan through a pathway involving the enzymatic synthesis of 6-fluoro-tryptophan followed by chemical N-acetylation and esterification.

Modular Synthesis and Functionalization of Indole Ring (e.g., C4-Substituted)

The functionalization of the indole ring of tryptophan at specific positions is crucial for creating diverse analogues with unique properties. While positions like C5, C6, and C7 are more readily accessible for substitution, the C4 position has historically been more challenging to modify. uniurb.it

A modular approach has been developed for the synthesis of C4-substituted tryptophan derivatives starting from N-acetyl 4-boronate tryptophan methyl ester. uniurb.itresearchgate.netrsc.org This method allows for the introduction of a variety of functional groups at the C4 position through transition metal-catalyzed cross-coupling reactions. uniurb.itrsc.org This strategy has been used to synthesize C4-aryl, C4-alkyl, C4-cyano, C4-trifluoromethyl, C4-azido, and C4-hydroxy tryptophan derivatives. uniurb.itresearchgate.net

While this method focuses on C4-substitution, the principle of using a pre-functionalized tryptophan derivative for further elaboration is a powerful tool in modular synthesis. Biocatalytic approaches using enzymes like 4-dimethylallyltryptophan synthases (4-DMATSs) are also being explored for the regioselective C4-prenylation of tryptophan derivatives without the need for protecting groups. researchgate.netchemistryviews.org

Protecting Group Chemistry and Deprotection Strategies in Synthesis

Protecting group chemistry is essential in the multi-step synthesis of complex molecules like (R)-N-Acetyl-6-fluoro-tryptophan methyl ester to prevent unwanted side reactions. wiley-vch.depeptide.com The selection of appropriate protecting groups and their subsequent removal under specific conditions is a critical aspect of synthetic planning. peptide.com

For the synthesis of tryptophan derivatives, common protecting groups for the α-amino group include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. wiley-vch.de The Boc group is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA), while the Z group is typically removed by hydrogenolysis. organic-chemistry.orgug.edu.pl The N-acetyl group itself can be considered a protecting group.

The indole nitrogen of tryptophan can also be protected, for example, with a trifluoroacetyl group, which can direct nitration to specific positions on the indole ring. nih.gov The carboxyl group is often protected as a methyl or tert-butyl ester. nih.govorganic-chemistry.org

Deprotection strategies must be chosen carefully to avoid unwanted side reactions. For example, the deprotection of Boc groups generates tert-butyl cations, which can alkylate the nucleophilic indole ring of tryptophan. peptide.comthermofisher.com To prevent this, scavengers are often added during the cleavage step. peptide.comthermofisher.com The selective removal of one protecting group in the presence of others (orthogonal protection) is a key strategy in complex syntheses. peptide.com For instance, an acid-labile Boc group can be removed while a base-labile Fmoc group remains intact. organic-chemistry.org In the synthesis of 2-D-L-tryptophan, mild deprotection conditions were developed to avoid D/H scrambling. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govmdpi.commdpi.comambeed.comresearchgate.netaimspress.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like (R)-N-Acetyl-6-fluoro-trp-ome. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of each atom within the molecule.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are fundamental one-dimensional NMR experiments used to characterize the compound. The introduction of a fluorine atom into the tryptophan scaffold provides a unique spectroscopic handle, as ¹⁹F NMR is a highly sensitive technique. academie-sciences.fr

Detailed analysis of the ¹H NMR spectrum reveals the chemical shifts of each proton, indicating its electronic environment. Coupling constants (J-values) between adjacent protons provide information about the connectivity of the carbon skeleton. For instance, the protons on the indole (B1671886) ring and the amino acid backbone will exhibit characteristic splitting patterns and chemical shifts.

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shifts of each carbon atom. The presence of the fluorine atom at the C6 position of the indole ring will influence the chemical shifts of the neighboring carbon atoms, which can be observed and quantified.

The ¹⁹F NMR spectrum is particularly informative, showing a signal for the fluorine atom. The chemical shift of this signal and its coupling to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) definitively confirms the position of the fluorine atom on the indole ring. mdpi.com In some cases, long-range coupling between the fluorine atom and protons separated by several bonds can be observed, providing further structural confirmation. mdpi.com

A study on a similar compound, (S)-NIn-Me-6-FTrp, reported the following NMR data, which can serve as a reference for the expected spectral features of this compound nih.gov:

¹H-NMR (400 MHz, CDCl₃) δ ppm: 7.51 (dd, J = 8.7, 5.2 Hz, 1H), 6.96 (dd, J = 9.8, 2.3 Hz, 1H), 6.91–6.81 (m, 2H), 5.09 (d, J = 8.1 Hz, 1H), 4.66 (q, J = 6.2 Hz, 1H), 3.66 (d, J = 15.9 Hz, 3H), 3.30 (qd, J = 14.7, 5.5 Hz, 2H), 1.45 (s, 6H), 1.25 (s, 3H). nih.gov

¹³C-NMR (101 MHz, CDCl₃) δ ppm: 176.49 (C), 159.99 (d, J = 237.8 Hz, C-F), 155.54 (C), 136.98 (d, J = 11.9 Hz, C), 128.39 (CH), 127.93 (CH), 124.76 (C), 119.74 (d, J = 10.0 Hz, CH), 108.78 (C), 107.89 (d, J = 24.9 Hz, CH), 95.66 (d, J = 26.1 Hz, CH), 80.26 (C), 54.14 (CH), 32.78 (CH₃), 28.32 (CH₃ × 3), 27.89 (CH₂). nih.gov

¹⁹F-NMR (376 MHz, CDCl₃) δ ppm: -120.83. nih.gov

It is important to note that NMR spectra can sometimes show the presence of rotamers, which are isomers that differ by rotation around a single bond. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule, such as the amino acid side chain and the aromatic protons of the indole ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals based on the already assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems and for confirming the placement of substituents, such as the acetyl group and the fluorine atom. mdpi.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

¹H, ¹³C, and ¹⁹F NMR for Characterization of Chemical Shifts and Coupling Constants

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysismyskinrecipes.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. mdpi.comuni-due.de For this compound, with a molecular formula of C₁₄H₁₅FN₂O₃, the expected exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm the molecular formula. chemsrc.com The molecular weight of this compound is 278.27900 g/mol . chemsrc.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), involves breaking the molecule into smaller fragments and analyzing their masses. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For example, the loss of the acetyl group or cleavage of the amino acid side chain would produce specific fragment ions that can be identified.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. researchgate.net In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the N-H and C=O stretching of the amide group, the C=O stretching of the ester, the C-F bond, and the aromatic C-H and C=C bonds of the indole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons to higher energy levels. The absorption spectrum is characteristic of the chromophores present in the molecule. researchgate.net The indole ring of tryptophan is a strong chromophore, and the introduction of the fluorine atom and the acetyl group will cause shifts in the absorption maxima compared to unsubstituted tryptophan. acs.org

Chiral Chromatography for Enantiomeric Purity Assessmentuni-due.de

Since the compound is the (R)-enantiomer, it is crucial to determine its enantiomeric purity, which is the excess of one enantiomer over the other. Chiral chromatography is the most common method for this purpose. aimspress.comresearchgate.net

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. researchgate.netnih.govmdpi.com By analyzing a sample of this compound using a suitable chiral HPLC method, a single peak corresponding to the (R)-enantiomer should be observed if the sample is enantiomerically pure. The presence of a second peak would indicate contamination with the (S)-enantiomer, and the relative peak areas can be used to quantify the enantiomeric excess.

Chiral Stationary Phases and Method Development

The separation of enantiomers is a critical challenge in pharmaceutical and chemical analysis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for the direct separation of racemic mixtures. For tryptophan analogues, including fluorinated derivatives, cyclodextrin-based CSPs have proven particularly effective.

Research has shown that substitution on the indole ring of tryptophan analogues significantly influences chromatographic behavior. Specifically, substitution at the 6-position, as seen in 6-fluoro-DL-tryptophan, has been observed to increase retention times and enhance enantioselectivity on certain CSPs. researchgate.net Heptakis(3-O-methyl)-β-cyclodextrin bonded stationary phases have been successfully used for the direct separation of various tryptophan analogues in reversed-phase liquid chromatography. researchgate.net The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation.

Method development for the enantioselective analysis of complex amino acid mixtures often involves multi-dimensional chromatography. A multiple heart-cut (MHC) two-dimensional ultra-high-performance liquid chromatography (2D-UHPLC) system represents a sophisticated approach. molnar-institute.com In such a setup, an achiral separation is performed in the first dimension, and selected fractions (heart-cuts) containing the target analytes are transferred to a second-dimension column equipped with a CSP for enantioseparation. molnar-institute.com For acidic derivatives like N-acetylated amino acids, a weak anion-exchange CSP, such as one based on tert-butylcarbamoylquinine, can be employed. molnar-institute.com This requires derivatization to introduce a chromophoric group for sensitive UV detection, a common strategy in amino acid analysis. molnar-institute.com

Table 1: Example of HPLC Method Parameters for Chiral Separation of Tryptophan Analogues

ParameterDescriptionReference
Stationary Phase Type Cyclodextrin-based (e.g., Heptakis(3-O-methyl)-β-CD) or Quinine-based (e.g., tert-butylcarbamoylquinine) CSPs. researchgate.netmolnar-institute.com
Mobile Phase Reversed-phase (e.g., Methanol/Water or Acetonitrile/Water with additives) or Polar organic mode. Additives like formic acid and ammonium (B1175870) formate (B1220265) are often used to improve peak shape and resolution. molnar-institute.com
Detection UV detection, often requiring pre-column derivatization (e.g., with 2,4-dinitrofluorobenzene) to attach a chromophore. molnar-institute.com
Flow Rate Typically in the range of 0.5 - 2.0 mL/min for analytical scale HPLC/UHPLC. molnar-institute.com
Temperature Column temperature is controlled (e.g., 45 °C) to ensure reproducible retention times and selectivity. molnar-institute.com

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Optical rotation and circular dichroism (CD) are powerful, non-destructive chiroptical techniques used to confirm the stereochemistry of chiral molecules.

Optical Rotation measures the rotation of plane-polarized light by a chiral substance in solution. The direction and magnitude of the rotation are characteristic of a specific enantiomer. For this compound, a specific rotation value would be expected, opposite in sign to its (S)-enantiomer. While the specific value for this exact compound is not widely published, data from closely related compounds, such as N-acetyl-6-bromo-d-tryptophan, are used as reference points in synthetic procedures to confirm the production of the desired enantiomer. researchgate.net The measurement of optical rotation is a classic and essential method for assessing the enantiomeric purity of a synthesized chiral compound. thieme-connect.de

Table 2: Chiroptical and Spectroscopic Properties of Tryptophan Derivatives

PropertyDescriptionRelevance to this compoundReference
Specific Rotation ([α]) Measures the angle of rotation of plane-polarized light. A key indicator of enantiomeric identity and purity.The (R)-enantiomer will have a specific, positive or negative value, which is opposite to the (S)-enantiomer. researchgate.netthieme-connect.de
Circular Dichroism (CD) Spectrum Differential absorption of circularly polarized light, providing information on molecular asymmetry and conformation.The spectrum provides a unique fingerprint for the (R)-configuration and can reveal conformational details of the indole side chain. nih.govacademie-sciences.fr
Molar Ellipticity [θ] A quantitative measure derived from the CD spectrum, often used to assess the secondary structure of peptides.Changes in molar ellipticity upon incorporation into a peptide can indicate the structural impact of the fluorinated residue. nih.govmdpi.com

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis (if applicable)

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration and three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material, which produces a unique diffraction pattern. From this pattern, a detailed electron density map can be calculated, revealing the precise spatial arrangement of every atom in the molecule. nih.gov

For a chiral molecule like this compound, a successful crystallographic analysis would provide unequivocal proof of the (R)-configuration at the α-carbon. Furthermore, it would yield a wealth of conformational data, including:

The precise bond lengths and angles within the molecule.

The conformation of the pyrrolidine (B122466) ring and its pucker.

The torsional angles defining the orientation of the N-acetyl and methyl ester groups.

The orientation of the 6-fluoroindole (B127801) side chain relative to the amino acid backbone.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

This level of structural detail is invaluable for computational modeling and for understanding structure-activity relationships. While X-ray crystallography has been used to determine the structures of countless complex organic molecules, including peptides with modified amino acids and various fluorinated compounds, no publicly available crystal structure for this compound has been reported in the reviewed literature. acs.orgacs.org The successful application of this technique is contingent upon the ability to grow a single, high-quality crystal suitable for diffraction, which can be a significant challenge.

Biomolecular Recognition and Enzyme Substrate Specificity Studies in Model Systems

Investigation of Ligand-Biomolecule Binding Interactions (e.g., Protein-Ligand, Receptor-Ligand) in In Vitro Models

The interaction of tryptophan derivatives with proteins and receptors is a key area of research. For fluorinated tryptophan analogs, these interactions can be influenced by the position of the fluorine atom on the indole (B1671886) ring. Studies on nuclear envelope binding have shown that while 4- and 5-fluorotryptophan (B555192) can bind, 6-fluorotryptophan does not exhibit appreciable binding. ethernet.edu.et This suggests that the substitution at the 6-position may create steric hindrance or alter the electronic properties of the indole ring in a way that is unfavorable for binding to this particular biological target. ethernet.edu.et

Protein-observed fluorine NMR (¹⁹F NMR) has emerged as a powerful technique for studying protein-ligand interactions. anu.edu.auacs.org This method allows for the site-specific incorporation of fluorinated amino acids, like fluorotryptophan, into a protein, providing a sensitive probe to monitor structural changes and ligand binding events. anu.edu.auacs.orgmdpi.com The chemical shift of the fluorine atom is highly sensitive to its local environment, making it an excellent reporter of conformational changes upon ligand binding. acs.org

Enzymatic Substrate and Inhibitor Kinetics of (R)-N-Acetyl-6-fluoro-tryptophan Methyl Ester

The metabolism of tryptophan is a complex network of pathways controlled by several key enzymes. Introducing modifications to the tryptophan structure, such as fluorination and N-acetylation, can significantly alter its interaction with these enzymes, potentially turning it into a substrate, an inhibitor, or rendering it inactive.

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin (B10506), catalyzing the hydroxylation of tryptophan to 5-hydroxytryptophan. tandfonline.commdpi.com There are two isoforms of TPH: TPH1, found primarily in peripheral tissues, and TPH2, located in the central nervous system. tandfonline.com

Fluorinated tryptophan analogs have been investigated as potential modulators of TPH activity. For instance, 6-fluorotryptophan has been identified as a competitive inhibitor of TPH. medchemexpress.comnih.gov In vivo studies in rats have shown that the administration of 6-fluoro-DL-tryptophan leads to a transient decrease in serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA), consistent with TPH inhibition. nih.govapexbt.com Interestingly, these studies also revealed that 6-fluorotryptophan can be metabolized to 6-fluoro-5-hydroxytryptophan and subsequently to 6-fluoro-serotonin, indicating that it can also act as a substrate for the serotonergic pathway. nih.gov

While direct kinetic data for (R)-N-Acetyl-6-fluoro-trp-ome with TPH is not extensively documented in the available literature, the known inhibitory and substrate activity of 6-fluorotryptophan suggests that the N-acetylated and esterified form could also interact with TPH. However, the bulky N-acetyl and methyl ester groups might alter its binding affinity and catalytic processing compared to the parent 6-fluorotryptophan.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. nih.govd-nb.info This pathway is crucial for immune regulation, and IDO1 is a significant target in cancer immunotherapy. d-nb.infothno.orgresearchgate.net

Several studies have shown that modifications to the tryptophan molecule can affect its interaction with IDO1. For example, both N-methylated and 6-fluorinated tryptophan derivatives have been shown to be substrates for IDO1. mdpi.com This suggests that the enzyme can tolerate substitutions at both the indole nitrogen and the 6-position of the indole ring.

While specific enzymatic assays detailing the kinetics of this compound with IDO1 are not prevalent in the searched results, the known substrate activity of related compounds makes it a plausible candidate for interaction. The N-acetyl group, similar to the N-methyl group, may be accommodated within the active site. The impact of the (R)-configuration at the alpha-carbon would also be a critical factor, as IDO1 can catabolize both D- and L-tryptophan, though often with different efficiencies. uga.edu

Tryptophan synthase (TrpS) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in the biosynthesis of tryptophan. researchgate.net This enzyme has been a subject of interest for its potential in the enzymatic synthesis of non-canonical amino acids. researchgate.net

Directed evolution studies have successfully engineered TrpS variants with altered substrate specificity. For example, a mutant of the tryptophan synthase β-subunit (TrpB) from Pyrococcus furiosus was created that could efficiently synthesize 5-fluorotryptophan from 5-fluoroindole (B109304). nih.gov This demonstrates the enzyme's capacity to accommodate fluorinated indole substrates.

There is no direct evidence in the provided search results to suggest that this compound is a substrate or inhibitor for tryptophan synthase. The N-acetyl and methyl ester modifications, in addition to the fluorine at the 6-position, may sterically hinder its entry into the active site or prevent the necessary chemical transformations for catalysis.

Beyond TPH, IDO1, and TrpS, tryptophan and its analogs can interact with a host of other enzymes. The N-acetyl group in this compound could make it a substrate for N-acetyl-L-tryptophan deacetylases, though this is speculative.

The metabolism of drugs and xenobiotics is largely carried out by the cytochrome P450 (CYP) family of enzymes. Many drugs are substrates, inhibitors, or inducers of CYP enzymes, leading to potential drug-drug interactions. mdpi.com TDO-selective inhibitors have been designed with consideration for their selectivity over CYP3A4 to mitigate such risks. nih.gov While no specific studies on the interaction of this compound with CYP enzymes were found, this would be a critical area for investigation in further studies.

Analysis of Specificity and Efficiency with Tryptophan Synthase (TrpS)

Molecular Recognition Mechanisms and Binding Modes

The precise way in which a ligand like this compound binds to its biological targets is determined by a combination of factors, including shape complementarity, hydrogen bonding, hydrophobic interactions, and electrostatic forces.

For enzymes like IDO1, the binding of tryptophan and its analogs occurs in a heme-containing active site. d-nb.info Structural studies of IDO1 have revealed the key residues involved in substrate recognition and catalysis. d-nb.info The indole ring of tryptophan fits into a hydrophobic pocket, and the amino and carboxylate groups form important hydrogen bonds. d-nb.info The presence of a fluorine atom at the 6-position would alter the electronic landscape of the indole ring, potentially influencing π-π stacking interactions with aromatic residues in the active site. The N-acetyl group would introduce additional bulk and potential hydrogen bonding partners, which could either enhance or detract from binding affinity.

Computational docking studies could provide valuable predictions about the binding mode of this compound within the active sites of enzymes like TPH and IDO1. Such studies would help to rationalize experimental findings and guide the design of new, more potent and selective enzyme modulators.

Fluorescence-Based Studies of Protein Microenvironment and Conformational Changes

The intrinsic fluorescence of tryptophan is a widely used tool for investigating protein structure and dynamics. nih.gov The emission properties of tryptophan are highly sensitive to the polarity of its local environment. researchgate.nethawaii.edu Fluorinated tryptophan analogs, including 6-fluorotryptophan, have emerged as powerful probes for these studies, offering distinct spectroscopic advantages. nih.gov

The fluorescence quantum yield of 6-F-Trp in water is 0.15, which is comparable to that of natural tryptophan (0.14). researchgate.net This similarity allows it to act as a structure-conserving substitute in fluorescence experiments. researchgate.net However, the introduction of the electron-withdrawing fluorine atom subtly alters its photophysical properties. researchgate.net The fluorescence of 6-F-Trp is also sensitive to the polarity of its environment, making it a useful reporter for changes in the protein microenvironment. researchgate.net

Studies have shown that the fluorescence decay of proteins containing 6-fluorotryptophan is more homogeneous compared to those with native tryptophan. acs.org The fluorescence decay curves of 6-fluorotryptophan-containing proteins can often be fitted with fewer exponential components than those required for tryptophan-containing proteins. acs.org This simplification is attributed to the increased ionization potential of the 6-fluoroindole (B127801) ring, which suppresses electron transfer quenching by nearby peptide bonds. acs.org This property makes 6-F-Trp a valuable tool for studying protein conformational changes and dynamics with greater clarity. acs.orgbasicmedicalkey.com

Table 1: Comparative Fluorescence Properties of Tryptophan and 6-Fluorotryptophan

PropertyTryptophan6-Fluorotryptophan
Quantum Yield (in water)0.14 researchgate.net0.15 researchgate.net
Predicted Ionization Potential Increase (relative to Tryptophan)N/A+0.09 eV acs.org
Fluorescence Decay ComplexityTypically requires three decay times in proteins acs.orgWell-fit with two decay times in proteins acs.org

Incorporation into Peptide and Protein Systems for Structural Probing

The ability to incorporate non-canonical amino acids like 6-fluorotryptophan into peptides and proteins has significantly advanced the field of protein science. caltech.edu These modified biomolecules provide unique handles for probing structure, function, and dynamics. nih.gov

Biosynthetic Incorporation Strategies

Biosynthetic incorporation is a powerful method for producing proteins containing 6-fluorotryptophan. basicmedicalkey.com This is typically achieved using auxotrophic host strains of organisms like Escherichia coli that are unable to synthesize their own tryptophan. basicmedicalkey.comnih.gov By supplying the growth medium with 6-fluorotryptophan instead of tryptophan, the cellular machinery incorporates the analog into the protein sequence. basicmedicalkey.comnih.gov

Several studies have demonstrated the successful biosynthetic incorporation of 6-F-Trp and other analogs into various proteins. frontiersin.orgnih.gov This approach has been used to introduce spectroscopic probes for fluorescence and NMR studies. nih.govnih.gov For instance, adaptive laboratory evolution experiments have enabled E. coli to utilize 6-fluoroindole to produce 6-fluorotryptophan and incorporate it globally into its proteome. frontiersin.orgbiorxiv.org This demonstrates the remarkable adaptability of cellular systems to utilize unnatural building blocks. frontiersin.org

The efficiency of incorporation can be high, with some systems achieving near-complete replacement of tryptophan with its fluorinated analog. nih.gov This allows for the production of homogeneously labeled proteins, which is crucial for many biophysical studies. basicmedicalkey.com

Table 2: Examples of Biosynthetic Incorporation of Tryptophan Analogs

Tryptophan AnalogHost OrganismProtein/SystemPurpose of Incorporation
6-FluorotryptophanEscherichia coliStaphylococcal nuclease nih.govSpectroscopic probe for structure and dynamics nih.gov
6-FluorotryptophanEscherichia coliProteome-wide substitution frontiersin.orgbiorxiv.orgStudy of cellular adaptation to unnatural amino acids frontiersin.orgbiorxiv.org
4-, 5-, 6-, and 7-FluorotryptophanCell-free protein synthesisGB1 and NT* domain anu.edu.au19F NMR studies of protein electrostatics anu.edu.au
5-HydroxytryptophanEscherichia coliStaphylococcal nuclease nih.govRed-shifted absorbance and fluorescence probe nih.gov
7-AzatryptophanEscherichia coliStaphylococcal nuclease nih.govEnvironment-sensitive fluorescence probe nih.gov

Chemical Ligation Techniques

For the synthesis of larger proteins or peptides containing site-specifically incorporated 6-fluorotryptophan, chemical ligation techniques are invaluable. caltech.edu Native chemical ligation (NCL) is a prominent method that allows for the joining of two unprotected peptide fragments. ethz.chnih.gov One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine residue. ethz.chnih.gov The reaction proceeds chemoselectively in aqueous solution to form a native peptide bond at the ligation site. ethz.chnih.gov

This technique has been refined over the years to become a robust tool for protein synthesis. rsc.org While the classic NCL reaction requires a cysteine at the ligation junction, various modifications and alternative ligation chemistries have been developed to expand its applicability. mdpi.comrsc.org These methods enable the assembly of complex proteins with precisely placed non-canonical amino acids like 6-fluorotryptophan, providing powerful tools for detailed structure-function studies. caltech.edu

Role of R N Acetyl 6 Fluoro Tryptophan Methyl Ester As a Biochemical Probe and Tool

Application in ¹⁹F NMR Spectroscopy as an Environmentally Sensitive Reporter

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local chemical environment. copernicus.orgnih.gov This sensitivity results in a large chemical shift dispersion, making ¹⁹F NMR a powerful tool for studying proteins and other biomolecules. copernicus.orgnih.govacs.org (R)-N-Acetyl-6-fluoro-tryptophan methyl ester can be incorporated into proteins, providing a specific ¹⁹F NMR signal that reports on the local environment of the tryptophan residue. nih.gov

The ¹⁹F chemical shift of a fluorinated amino acid incorporated into a protein is highly sensitive to changes in the protein's conformation and dynamics. nih.govdal.ca This allows researchers to monitor structural changes, protein folding, and the conformational states of proteins. nih.gov For instance, the binding of a ligand can induce conformational changes that alter the local environment of the fluorine probe, resulting in a change in its ¹⁹F NMR chemical shift. nih.gov This technique is particularly useful for studying large proteins where traditional proton NMR spectra would be too complex to interpret. nih.gov

The table below illustrates the typical range of ¹⁹F chemical shifts for fluorinated aromatic amino acids, highlighting their sensitivity to the molecular environment.

Fluorinated Amino AcidTypical ¹⁹F Chemical Shift Range (ppm)
2-FluorophenylalanineVaries
3-FluorophenylalanineVaries
4-FluorophenylalanineVaries
3-FluorotyrosineVaries
4-FluorotryptophanVaries
6-Fluorotryptophan Varies
7-FluorotryptophanVaries

Note: The exact chemical shift is highly dependent on the local protein environment. This table provides a general illustration.

¹⁹F NMR spectroscopy using fluorinated amino acids like 6-fluorotryptophan is a powerful method for detecting and quantifying ligand binding and protein-protein interactions. nih.govanu.edu.au When a ligand binds near the fluorinated tryptophan residue, the local electronic environment changes, leading to a measurable shift in the ¹⁹F NMR signal. nih.gov This allows for the determination of binding affinities (Kd) and the screening of fragment libraries in drug discovery. nih.gov Similarly, the formation of a protein-protein complex can be monitored by observing changes in the ¹⁹F NMR spectrum of a labeled protein. anu.edu.au

Probing Protein Structure, Dynamics, and Conformational States

Utilization in Fluorescence Quenching and Anisotropy Experiments

Tryptophan is an intrinsic fluorophore in proteins, and its fluorescence properties are sensitive to its local environment. thieme-connect.demit.edu The introduction of a fluorine atom, as in 6-fluorotryptophan, can modify these properties, making it a useful probe for fluorescence-based studies. nih.gov

Fluorescence quenching experiments can provide information about the accessibility of the tryptophan residue to solvent or other quenching agents. nih.gov Changes in quenching upon ligand binding or protein conformational changes can reveal details about the interaction. nih.gov

Fluorescence anisotropy measures the rotational mobility of the fluorophore. thieme-connect.denih.gov By incorporating (R)-N-acetyl-6-fluoro-tryptophan methyl ester into a peptide or protein, changes in the size and shape of the molecule due to ligand binding or complex formation can be monitored through changes in fluorescence anisotropy. thieme-connect.denih.gov

The following table summarizes the photophysical properties of N-acetylated methyl esters of tryptophan and some of its analogues.

Trp AnalogueMolar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)
Tryptophan69000.18
Analogue A78700.04
Analogue B89200.02
Analogue C77400.06
Analogue D80700.30
Analogue E181000.10
Analogue F155000.03

This data is illustrative of how modifications to the tryptophan structure can alter its fluorescent properties. nih.gov

Development of Biochemical Assays for Enzyme Activity and Inhibition

Fluorinated tryptophan derivatives can be utilized in the development of biochemical assays to monitor enzyme activity and screen for inhibitors. rsc.orgnih.gov For example, if an enzyme metabolizes tryptophan, the use of a fluorinated analog can provide a unique signal for monitoring the reaction. The activity of tryptophan hydroxylase, for instance, can be assessed using 6-fluorotryptophan. nih.govmedchemexpress.com

In some cases, the product of the enzymatic reaction will have different fluorescence properties than the substrate, allowing for continuous monitoring of the reaction. rsc.org Furthermore, the inhibitory potential of compounds can be evaluated by measuring their effect on the enzymatic conversion of the fluorinated substrate.

Use in Investigating Amino Acid Transport and Metabolism in Model Systems (non-human)

Fluorinated amino acids, including derivatives of tryptophan, are valuable tools for studying amino acid transport and metabolism in various non-human model systems. frontiersin.orgharvard.edu The fluorine label allows for the tracking of the amino acid's uptake and metabolic fate using techniques like ¹⁹F NMR or positron emission tomography (PET) if a radioactive fluorine isotope is used. thno.org For example, studies in rats have utilized (+)-6-fluorotryptophan to investigate its effects on tryptophan hydroxylase and subsequent physiological processes. nih.gov Such studies provide insights into the mechanisms of amino acid transporters and the metabolic pathways in which they are involved. frontiersin.org

Integration into Peptidic Constructs for Mechanistic Studies

(R)-N-Acetyl-6-fluoro-tryptophan methyl ester can be incorporated into synthetic peptides to study their structure, function, and interactions. researchgate.netmdpi.com The fluorinated tryptophan residue serves as a site-specific probe, allowing for detailed mechanistic investigations. researchgate.net For instance, the introduction of a fluorinated tryptophan into a peptide can help to elucidate its binding mode to a target protein or nucleic acid. researchgate.net The unique spectroscopic properties of the fluorinated residue can provide information that is not accessible with natural amino acids. researchgate.net

Metabolic and Biotransformation Pathways in Non Human Model Systems

In Vitro Enzymatic Hydrolysis of the Methyl Ester Moiety

The methyl ester moiety of (R)-N-Acetyl-6-fluoro-trp-ome is a primary site for initial metabolic transformation. In biological systems, ester groups are susceptible to hydrolysis by a class of enzymes known as esterases, which are abundant in various tissues, including the liver, plasma, and gastrointestinal tract. This enzymatic reaction cleaves the ester bond, converting the methyl ester into a carboxylic acid.

While specific studies on this compound are not extensively documented, the general mechanism of ester hydrolysis is well-established. Enzymes such as carboxylesterases would catalyze the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process would yield (R)-N-Acetyl-6-fluoro-tryptophan and methanol. The stereochemistry at the alpha-carbon is generally preserved during this enzymatic process. Research on similar prodrugs containing ester linkages demonstrates that enzymes can selectively hydrolyze these moieties to release the active carboxylic acid form. acs.org

Table 1: General Enzymatic Hydrolysis of Methyl Ester

SubstrateEnzyme ClassReactionProducts
This compoundEsterases (e.g., Carboxylesterases)Hydrolysis(R)-N-Acetyl-6-fluoro-tryptophan + Methanol

N-Deacetylation Processes in Cellular or Tissue Homogenates (non-human)

Following or preceding ester hydrolysis, the N-acetyl group of the molecule can be removed through a process known as N-deacetylation. This reaction is catalyzed by acylases or amidases. In non-human tissue homogenates, such as those from the kidneys, these enzymes are known to act on N-acetylated amino acids.

A key characteristic of this enzymatic process can be its stereoselectivity. For instance, studies on racemic mixtures of N-acetyl-bromotryptophan have shown that porcine kidney acylase selectively deacetylates the L-configured amino acid, leaving the N-acetyl-D-amino acid intact. researchgate.net Applying this principle to (R)-N-Acetyl-6-fluoro-tryptophan (the product of ester hydrolysis), it is conceivable that specific D-aminoacylases would be required for its deacetylation. The mercapturic acid pathway, which involves the N-acetylation of cysteine S-conjugates, also utilizes deacetylating enzymes that could potentially act on this compound. tandfonline.com The removal of the acetyl group would yield (R)-6-fluoro-tryptophan methyl ester or, if hydrolysis occurred first, (R)-6-fluoro-tryptophan.

Biotransformation of the 6-Fluoroindole (B127801) Ring in Model Organisms (e.g., rats, microorganisms)

The 6-fluoroindole ring is the core structure that undergoes significant biotransformation, leading to various metabolites. These transformations have been observed in both mammalian models like rats and in microorganisms.

In rats, administration of 6-fluoro-DL-tryptophan leads to its metabolism within the brain. nih.govapexbt.com The fluorine atom at the 6-position influences the subsequent metabolic steps, particularly hydroxylation on the indole (B1671886) ring. nih.gov The electron-withdrawing nature of fluorine is expected to destabilize the cationic transition state formed during hydroxylation at the 5-position by tryptophan hydroxylase (TPH), which could affect the rate of metabolism through the serotonin (B10506) pathway. nih.gov

In microorganisms, the biotransformation of fluorinated indoles has also been explored. Adaptive laboratory evolution experiments have shown that bacteria like Escherichia coli can be evolved to utilize 6-fluoroindole for growth. frontiersin.orgbiorxiv.org In these adapted strains, tryptophan synthase, an enzyme with broad substrate promiscuity, converts 6-fluoroindole and L-serine into 6-fluorotryptophan. frontiersin.orgresearchgate.net Similarly, Pseudomonas aureofaciens has been reported to metabolize 6-fluorotryptophan into the antibiotic 5'-fluoro-pyrrolnitrin, indicating that the fluorine atom remains on the ring during this complex transformation. ucd.ie

Following the administration of 6-fluoro-DL-tryptophan to rats, several fluorinated metabolites have been detected and identified in brain tissue using techniques like liquid chromatography with electrochemical detection. nih.gov The primary metabolic pathway appears to mirror the serotonin pathway of natural tryptophan.

The key identified metabolites include:

6-fluoro-5-hydroxytryptophan: This metabolite is formed by the action of tryptophan hydroxylase, which adds a hydroxyl group to the 5-position of the 6-fluoroindole ring. nih.gov

6-fluoro-5-HT (6-fluoroserotonin): This is the subsequent product, formed by the decarboxylation of 6-fluoro-5-hydroxytryptophan. 6-fluoroserotonin (B1205388) has been identified and quantified in all four brain areas studied in rats. nih.gov

6-fluoro-5-HIAA (6-fluoro-5-hydroxyindoleacetic acid): This is a downstream metabolite of 6-fluoroserotonin, and its levels were also found to be reduced, consistent with the metabolism of the parent compound through this pathway. nih.gov

These findings demonstrate that 6-fluorotryptophan can act as a precursor for the in vivo synthesis of 6-fluoroserotonin, effectively tracing the neuronal serotoninergic pathways. nih.govcaymanchem.com

Table 2: Identified Fluorinated Metabolites in Rat Brain

Parent CompoundMetaboliteEnzymatic PathwayReference
6-fluoro-DL-tryptophan6-fluoro-5-hydroxytryptophanTryptophan Hydroxylase nih.gov
6-fluoro-5-hydroxytryptophan6-fluoro-5-HT (6-fluoroserotonin)Aromatic L-amino acid decarboxylase nih.gov
6-fluoro-5-HT6-fluoro-5-HIAAMonoamine Oxidase / Aldehyde Dehydrogenase nih.gov

Comparative Metabolic Stability with Non-Fluorinated Analogs

The introduction of fluorine can significantly alter the metabolic stability of a molecule, often increasing its resistance to enzymatic degradation. rsc.org

Studies comparing 6-fluorotryptophan to its non-fluorinated counterpart, tryptophan, have shown that the rate of oxidation at the 5-position (serotonin pathway) and the 2,3-position (kynurenine pathway) are comparable. nih.gov However, fluorination at other positions, such as the 7-position, can reduce the rate of oxidation by tryptophan 2,3-dioxygenase. nih.gov This suggests that the position of the fluorine atom is critical in determining its effect on metabolic stability.

In a different context, a study on aryl N-[ω-(indol-1-yl)alkyl]carbamates found that the 6-fluoroindole derivatives exhibited higher Phase I metabolic stability in rat liver S9 fractions compared to their non-fluorinated analogs. acs.org Similarly, research on 5-fluoroindole (B109304) showed it has high metabolic stability in rat liver microsomes. acs.org This increased stability is often attributed to the strong carbon-fluorine bond, which is more resistant to oxidative cleavage by cytochrome P450 enzymes. rsc.org This enhanced metabolic stability is a key reason for the incorporation of fluorine into many pharmaceutical drugs. rsc.org

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Prediction of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For (R)-N-Acetyl-6-fluoro-trp-ome, docking simulations are crucial for understanding how it interacts with the active sites of target proteins. These simulations can elucidate key binding modes and estimate the binding affinity, providing a rationale for its biological activity.

Docking studies have shown that the fluorination of tryptophan analogues can significantly influence their binding affinity and selectivity for various receptors. The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring, as in this compound, can alter the electronic distribution and steric profile of the molecule. This can lead to enhanced or modified interactions within the binding pocket of a target protein. For instance, studies on similar fluorinated compounds have demonstrated that the fluorine atom can participate in favorable interactions, such as hydrogen bonds or multipolar interactions with backbone carbonyl groups of the protein. nih.gov

In the context of drug design, molecular docking helps in identifying potential protein targets and in optimizing the ligand structure to improve binding. For example, docking of fluorinated tryptophan derivatives into the binding sites of enzymes like tryptophan hydroxylase 1 (TPH1) has been used to understand inhibitor-protein interactions at an atomic level. mdpi.com The binding modes predicted by these simulations often guide further experimental validation and the design of more potent analogues.

Table 1: Predicted Binding Interactions of Fluorinated Tryptophan Analogs from Molecular Docking Studies.
CompoundTarget ProteinKey Predicted InteractionsPredicted Binding Affinity (kcal/mol)
This compoundHypothetical KinaseHydrogen bond with Ser15, Pi-stacking with Phe89-8.2
N-Acetyl-tryptophan-omeHypothetical KinasePi-stacking with Phe89-7.5
(R)-N-Acetyl-5-fluoro-trp-omeHypothetical KinaseHydrogen bond with Ser15, Halogen bond with Leu12-8.5

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the target protein over time. For this compound, MD simulations are instrumental in assessing the stability of the docked poses and in exploring the conformational landscape of the molecule in different environments. unipd.it

MD simulations can reveal how the fluorinated tryptophan derivative and its target protein adapt to each other upon binding. These simulations take into account the solvent effects and the thermal fluctuations, providing a more realistic representation of the biological system. acs.org For instance, MD studies on protein-ligand complexes have shown that the flexibility of certain loops in the binding site can be crucial for ligand entry and binding. mdpi.com

Conformational analysis of N-acetylated amino acid derivatives, including those of tryptophan, has been a subject of both experimental and theoretical studies. usp.br MD simulations can predict the most stable conformations of this compound in solution, which is essential for understanding its behavior before it binds to its target. These simulations can also be used to calculate the free energy of binding, offering a more accurate prediction of the binding affinity than docking alone. mdpi.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. For this compound, these calculations can provide valuable information about its electronic structure, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are often employed for these purposes. biorxiv.org

The introduction of a fluorine atom can significantly alter the electronic properties of the tryptophan indole ring. nih.gov Quantum chemical calculations can quantify these changes, such as the modification of the electrostatic potential surface and the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding the nature of the interactions between the fluorinated ligand and its receptor, including cation-π interactions and hydrogen bonds. acs.org

Furthermore, these calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed structures and electronic properties. acs.org For instance, theoretical calculations have been used to explain the conformational equilibrium of L-tryptophan methyl ester in various solvents based on NMR data. usp.br

Quantitative Structure-Activity Relationship (QSAR) Analysis of Fluorinated Tryptophan Analogs (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For fluorinated tryptophan analogs, QSAR studies can help to identify the key molecular descriptors that are responsible for their activity. mdpi.com

In a non-clinical context, QSAR models can be developed to predict various properties of these compounds, such as their binding affinity to a specific protein or their ability to inhibit an enzyme. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors, which can include electronic, steric, and hydrophobic parameters. nih.gov

For fluorinated tryptophan analogs, the position and number of fluorine atoms can be varied to generate a diverse set of compounds for QSAR analysis. acs.orgresearchgate.net The resulting models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. For example, a 3D-QSAR study on phenylalanine derivatives as TPH1 inhibitors helped to clarify the essential quantitative structure-activity relationships. mdpi.com

Table 2: Example of a QSAR Model for Hypothetical Enzyme Inhibition by Fluorinated Tryptophan Analogs.
DescriptorCoefficientp-value
LogP (Hydrophobicity)0.45<0.01
LUMO Energy (Electronic)-0.23<0.05
Molecular Volume (Steric)0.15<0.05

De Novo Design of Novel Fluoro-Tryptophan Derivatives Based on Computational Modeling

De novo design involves the creation of novel molecules from scratch, often guided by computational modeling. Based on the insights gained from molecular docking, MD simulations, and QSAR studies of this compound and related compounds, it is possible to design new fluoro-tryptophan derivatives with potentially improved properties. researcher.life

The process of de novo design can start with a scaffold, such as the tryptophan core, and then computationally explore different substitutions and modifications to optimize its interaction with a target protein. researchgate.net For instance, computational methods can be used to design peptides and proteins with non-canonical amino acids, like fluorinated tryptophans, to create novel structures and functions. researcher.lifed-nb.info The design of small molecule binders using de novo designed scaffolds has also been successful. researchgate.net

The ultimate goal of de novo design in this context is to generate novel fluoro-tryptophan derivatives that exhibit enhanced binding affinity, selectivity, or other desirable properties for research applications. These computationally designed molecules can then be synthesized and experimentally tested to validate the design process.

Future Research Directions and Unexplored Potential in Academic Disciplines

Development of Advanced Spectroscopic Probes for In Situ Biological Monitoring

The intrinsic properties of the fluorine-19 (¹⁹F) nucleus—namely its 100% natural abundance, spin of ½, and high gyromagnetic ratio—make it an exceptional NMR probe with virtually no biological background signal. digitellinc.comanu.edu.au (R)-N-Acetyl-6-fluoro-trp-ome, once deprotected and incorporated into peptides or proteins, can serve as a highly sensitive reporter for monitoring biological processes in real-time.

Future research should focus on leveraging 6-fluorotryptophan (6F-Trp), derived from the title compound, for in situ biological monitoring. The ¹⁹F chemical shift of the 6-fluoroindole (B127801) ring is exquisitely sensitive to its local microenvironment, including solvent accessibility, electrostatic fields, and conformational changes within a protein. anu.edu.aunih.gov This sensitivity allows for the detection of subtle structural perturbations that occur during protein folding, ligand binding, or protein-protein interactions. nih.govbeilstein-journals.org Unlike its 4- and 7-fluoro counterparts which exhibit significantly quenched fluorescence, 6F-Trp possesses a fluorescence quantum yield similar to that of natural tryptophan, making it a valuable dual-mode probe for both NMR and fluorescence spectroscopy. nih.gov

A key research direction involves the site-specific genetic encoding of 6F-Trp into proteins within living cells. digitellinc.comanu.edu.au This would enable the study of protein dynamics and interactions in their native context. For example, real-time ¹⁹F NMR could be used to track the conformational changes of a specific enzyme upon substrate binding or allosteric modulation inside a cell. nih.gov

Table 1: Comparison of Spectroscopic Properties of Fluorinated Tryptophan Isomers

Isomer Relative Fluorescence Quantum Yield (vs. Trp) ¹⁹F NMR Sensitivity Key Application Highlight
4-Fluorotryptophan Significantly Reduced nih.gov High Probe for local environment changes anu.edu.au
5-Fluorotryptophan (B555192) Similar to Tryptophan nih.gov High Dual fluorescence and NMR probe nih.govnih.gov
6-Fluorotryptophan Similar to Tryptophan nih.gov High Dual-mode probe for structure and stability digitellinc.comnih.gov

| 7-Fluorotryptophan | Negligible at Room Temp nih.gov | High | Can form photoinduced crosslinks nih.gov |

Integration into Chemoproteomic and Activity-Based Profiling Studies

Chemoproteomics and activity-based protein profiling (ABPP) are powerful technologies for identifying and characterizing protein function and drug targets directly in complex biological systems. nih.gov this compound can be developed into sophisticated probes for these applications.

A significant future direction is the design of activity-based probes derived from this compound. By modifying the core structure with a reactive "warhead" and a reporter tag (like an alkyne or azide (B81097) for click chemistry), probes can be synthesized to covalently label the active sites of specific enzyme classes. nih.govoup.com Given that 6-fluorotryptophan is a known substrate for enzymes in the tryptophan metabolic pathway, such as indoleamine-2,3-dioxygenase (IDO), a key target in cancer immunotherapy, an ABPP probe based on this scaffold could be used to profile IDO activity and screen for novel inhibitors directly in native biological systems. mdpi.comnih.gov

Furthermore, the development of photo-activatable probes represents another frontier. By incorporating a photocaged reactive group, the probe's reactivity can be controlled spatiotemporally with light, enabling the precise labeling of interacting proteins at specific times or in specific subcellular locations. acs.org The tryptophan indole (B1671886) ring itself can be targeted for modification, and developing probes that selectively react with tryptophan residues in proteins is an active area of research. chemrxiv.orgresearchgate.net A fluorinated tryptophan probe could offer unique reactivity or reporting capabilities for such applications.

Elucidation of Novel Biomolecular Targets and Pathways in Basic Biological Research

The introduction of fluorinated analogs can perturb biological systems in subtle ways, revealing new insights into metabolic pathways and protein function. As an analog of tryptophan, 6-fluorotryptophan can be processed by cellular machinery, potentially identifying new transporters, enzymes, or binding proteins. mdpi.com

Future research could employ this compound (after deprotection) in metabolic labeling studies. By feeding cells with 6-fluorotryptophan and using ¹⁹F NMR or mass spectrometry-based proteomics, researchers can track the incorporation of the analog into the proteome and identify proteins that utilize tryptophan. This approach has been used to demonstrate proteome-wide substitution in E. coli, forcing the organism to adapt its metabolism and providing a platform to study fluorine-based life. biorxiv.org

Moreover, this compound could be used to probe the substrate specificity of key metabolic enzymes. Tryptophan metabolism is split into major branches, including the serotonin (B10506) and kynurenine (B1673888) pathways. nih.gov Designing derivatives like N-methyl-6-fluorotryptophan could create tracers that are preferentially metabolized by one pathway over the other, allowing for pathway-specific visualization with techniques like Positron Emission Tomography (PET) when labeled with ¹⁸F. mdpi.comnih.gov This would be invaluable for studying diseases where these pathways are dysregulated, such as in neurological disorders and cancer.

Methodological Advancements in Asymmetric and Biocatalytic Synthesis of Chiral Fluorinated Amino Acids

The synthesis of enantiomerically pure fluorinated amino acids remains a significant challenge in organic chemistry. mdpi.comacs.org Developing more efficient and scalable synthetic routes to compounds like this compound is a critical research area.

Future work should focus on advancing both asymmetric chemical catalysis and biocatalysis.

Asymmetric Catalysis : Transition-metal catalysis, for instance using palladium or nickel complexes, offers a powerful strategy for the stereoselective synthesis of amino acid derivatives. beilstein-journals.orgacs.org Research into novel chiral ligands and catalytic systems could improve the enantiomeric excess and yield for the synthesis of 6-fluorotryptophan analogs. beilstein-journals.org

Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. acs.orgchimia.ch Enzymes such as aminopeptidases can be used for the kinetic resolution of racemic amino acid amides. chimia.ch Another promising approach is the use of aldolases and phenylalanine ammonia (B1221849) lyases in chemoenzymatic cascades to construct the chiral amino acid backbone from simpler, cost-effective starting materials. acs.org Engineering enzymes with expanded substrate scope to accept fluorinated precursors could provide a direct and efficient route to chiral fluorinated amino acids. nih.gov

Table 2: Emerging Synthetic Strategies for Chiral Fluorinated Amino Acids

Synthetic Strategy Description Potential Advantages
Chiral Auxiliary-Based Alkylation Utilizes a removable chiral auxiliary (e.g., Schöllkopf auxiliary) to direct stereoselective alkylation. acs.org Robust, scalable, provides access to both D and L isomers. acs.org
Asymmetric Hydrogenation Hydrogenation of a fluorinated dehydroamino acid precursor using a chiral catalyst. chimia.ch High enantioselectivity, direct formation of the chiral center.
Enzymatic Resolution Selective hydrolysis of one enantiomer of a racemic mixture (e.g., an amide) by an enzyme like aminopeptidase. chimia.ch High stereoselectivity, mild reaction conditions.

| Chemoenzymatic Cascades | Multi-step synthesis combining chemical and enzymatic reactions (e.g., aldolase (B8822740) and lyase). acs.org | Use of inexpensive starting materials, high enantiopurity. acs.org |

Expanding Applications in Chemical Biology, Materials Science, and Agrochemistry (non-clinical)

Beyond its biological applications, the unique physicochemical properties imparted by fluorine can be exploited in materials science and agrochemistry.

Chemical Biology : In chemical biology, peptides containing fluorinated amino acids can exhibit enhanced proteolytic stability and modified conformational preferences. nih.gov Incorporating this compound into peptide sequences could be used to design hyper-stable peptide-based binders or inhibitors with improved in vitro longevity. The fluorous effect (the tendency of highly fluorinated moieties to phase-separate) can be exploited to program protein folding and engineer novel protein-protein interactions. mdpi.comresearchgate.net

Materials Science : Fluorinated amino acids and peptides have a remarkable ability to self-assemble into well-defined nanostructures like fibrils and gels. researchgate.net The introduction of fluorine can fine-tune the biophysical properties of these materials. researchgate.net Future research could explore the self-assembly of peptides derived from this compound to create novel hydrogels, coatings, or conductive polymers. For instance, polymers of 5-fluoroindole (B109304) exhibit blue light emission, suggesting that poly(6-fluoroindole) derivatives could have potential applications in organic light-emitting diodes (OLEDs). ossila.com

Agrochemistry : Fluorination is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. nih.gov While this specific compound is a protected amino acid, the 6-fluoroindole core is a valuable scaffold. Research could focus on developing new herbicides or fungicides based on this moiety, leveraging the altered electronic properties and metabolic fate conferred by the fluorine atom to achieve greater target selectivity and environmental persistence profiles. The biotransformation of fluorinated compounds in soil and by microbes is also a key area of study to ensure environmental compatibility. acs.org

Q & A

Q. What are the critical steps in synthesizing (R)-N-Acetyl-6-fluoro-trp-ome, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves fluorination at the 6-position of the tryptophan backbone, followed by acetylation and esterification. Key steps include:
  • Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under controlled pH (5–7) and temperature (60–80°C) to ensure regioselectivity .
  • Acetylation : Acetic anhydride in anhydrous dichloromethane with a catalyst (e.g., DMAP) at 0–5°C to prevent over-acetylation .
  • Esterification : Methanol/HCl or trimethylsilyl chloride (TMSCl) in methanol under reflux (40–60°C) .
    Optimization involves adjusting solvent polarity (e.g., THF vs. DMF) and monitoring via thin-layer chromatography (TLC) to track intermediate purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry (R-configuration) and fluorine placement. For example, the 6-fluorine substituent causes distinct deshielding in aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C14H15FN2O3) and isotopic patterns .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for fluorinated tryptophan derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic rotational isomerism or solvent-dependent shifts. Strategies include:
  • Variable-Temperature NMR : Identify rotamers by cooling samples to –40°C to slow conformational exchange .
  • Deuterated Solvent Comparison : Test in DMSO-d6 vs. CDCl3 to isolate solvent effects .

Q. What experimental design considerations are critical for studying this compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer :
  • Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50 values. Include positive controls (e.g., known tryptophan hydroxylase inhibitors) .

Q. How can researchers address low yields in the final esterification step of this compound synthesis?

  • Methodological Answer : Common issues include moisture sensitivity or side reactions. Solutions:
  • Anhydrous Conditions : Use molecular sieves or inert gas (N2/Ar) during methanol reflux .
  • Alternative Reagents : Replace HCl with TMSCl for milder esterification .
  • Workup Optimization : Extract with ethyl acetate (3×) and wash with saturated NaHCO3 to remove unreacted acetic acid .

Data Analysis & Interpretation

Q. What strategies are effective for reconciling conflicting biological activity data across studies on fluorinated tryptophan analogs?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., 5-F vs. 6-F) with bioactivity .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) for 1–7 days .
  • LC-MS/MS Monitoring : Track degradation products (e.g., deacetylated or defluorinated analogs) .

Ethical & Reporting Standards

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Reaction Logs : Document exact timings, solvent batches, and equipment (e.g., microwave vs. oil bath heating) .
  • Open Data Sharing : Deposit raw NMR/MS files in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.